[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobutanoate
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Description
1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobutanoate (CPCB) is a synthetic compound that has been studied for its potential applications in scientific research. CPCB has a unique structure that enables it to interact with a variety of biological molecules, making it a useful tool for researchers.
Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis Techniques : Research has led to the synthesis of various compounds related to [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobutanoate, demonstrating techniques like single crystal diffraction for structural determination (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical and Physical Properties
- Crystal Structure Analysis : Studies have been conducted on similar compounds, focusing on their crystal structure and molecular conformation, contributing to the understanding of the physical properties of such triazole derivatives (Dong & Huo, 2009).
Material Science and Engineering Applications
- Corrosion Inhibition : Research has shown the potential use of triazole derivatives in corrosion inhibition, particularly in mild steel, which could have significant implications in material science and engineering (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).
Biomedical Research
- Antifungal and Antimicrobial Activity : Compounds similar to [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobutanoate have been studied for their antifungal and antimicrobial properties, indicating potential biomedical applications (Lima-Neto et al., 2012).
Photodegradation Studies
- Photostability Research : The photodegradation behavior of similar triazole fungicides has been explored, providing insights into their stability and degradation patterns under various conditions (Nag & Dureja, 1997).
properties
IUPAC Name |
[1-(4-chlorophenyl)triazol-4-yl]methyl 4-chlorobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O2/c14-7-1-2-13(19)20-9-11-8-18(17-16-11)12-5-3-10(15)4-6-12/h3-6,8H,1-2,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUFPFUMGQHCFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)COC(=O)CCCCl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobutanoate |
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